![molecular formula C10H8BrF3O2 B1420778 Ethyl 3-bromo-4-(trifluoromethyl)benzoate CAS No. 1214386-97-6](/img/structure/B1420778.png)
Ethyl 3-bromo-4-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1214386-97-6 . It has a molecular weight of 297.07 . The compound is typically stored at room temperature and is a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for Ethyl 3-bromo-4-(trifluoromethyl)benzoate is 1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a colorless to pale-yellow to yellow-brown liquid . It is typically stored at room temperature .Scientific Research Applications
Organic Synthesis
Ethyl 3-bromo-4-(trifluoromethyl)benzoate is a valuable reagent in organic synthesis. It serves as an intermediate for constructing complex molecular frameworks due to its reactive bromo and ester groups. This compound can undergo various reactions, including free radical bromination and nucleophilic substitution, which are pivotal in creating pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for synthesizing various drug candidates. Its trifluoromethyl group is particularly significant as it can improve the metabolic stability and bioavailability of potential medications. Researchers leverage this compound to develop treatments for diseases like cancer and HIV .
Material Science
Ethyl 3-bromo-4-(trifluoromethyl)benzoate plays a role in material science, particularly in the development of new polymeric materials. Its incorporation into polymers can impart unique properties like resistance to degradation and thermal stability, which are essential for advanced materials .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis. Its distinct chemical structure allows for accurate quantification and identification of similar compounds in complex mixtures, aiding in the analysis of environmental samples and pharmaceuticals .
Biochemistry
The compound’s role in biochemistry includes the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Understanding its interactions with biological molecules contributes to the knowledge of metabolic pathways and the design of enzyme-targeted drugs.
Environmental Studies
Ethyl 3-bromo-4-(trifluoromethyl)benzoate is also studied for its environmental impact. Research in this field examines its breakdown products, persistence in the environment, and potential effects on ecosystems. This information is crucial for assessing the environmental safety of chemicals released into nature .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing the compound’s dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
properties
IUPAC Name |
ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHWYNATMAQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673256 | |
Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
CAS RN |
1214386-97-6 | |
Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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